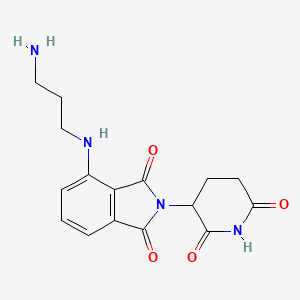
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and chloro substituents. One common method involves the reaction of 2-chloroacetyl chloride with thioamide to form the thiazole ring, followed by ethynylation using ethynyl magnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding thiazole derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
- Oxidized derivatives of the ethynyl group.
- Reduced thiazole derivatives.
- Substituted thiazole compounds with various functional groups.
Scientific Research Applications
2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chloro and ethynyl substituents may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 2-(5-Chloro-1,3-thiazol-4-yl)acetic acid
- 2-(5-Ethynyl-1,3-thiazol-4-yl)acetic acid
- 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)propanoic acid
Comparison: 2-(5-Chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid is unique due to the presence of both chloro and ethynyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anti-inflammatory properties due to these substituents.
Properties
Molecular Formula |
C7H4ClNO2S |
|---|---|
Molecular Weight |
201.63 g/mol |
IUPAC Name |
2-(5-chloro-2-ethynyl-1,3-thiazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H4ClNO2S/c1-2-5-9-4(3-6(10)11)7(8)12-5/h1H,3H2,(H,10,11) |
InChI Key |
SRGGBEHPGJSXAM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=C(S1)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
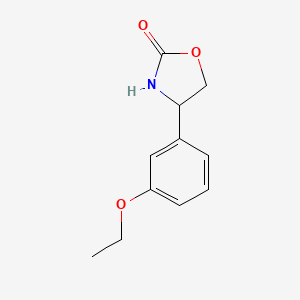

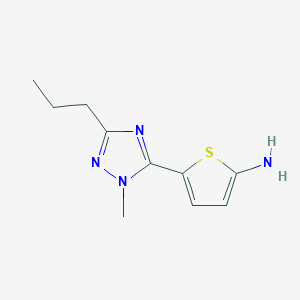


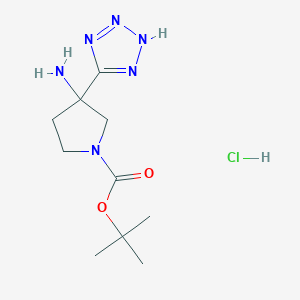
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)

![6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13537155.png)
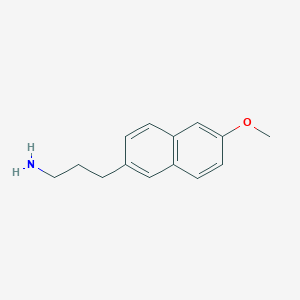
![3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13537167.png)
